molecular formula C16H24F3N3O3S B12237234 3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12237234
M. Wt: 395.4 g/mol
InChI Key: YDGMYGYFKGZJAU-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a trifluoropropanesulfonyl group, and a pyrrolidinylmethoxy group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The tert-butyl group is introduced through alkylation reactions, while the trifluoropropanesulfonyl group is added via sulfonylation reactions. The pyrrolidinylmethoxy group is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the pyrrolidinylmethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
  • tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate

Uniqueness

3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the presence of the trifluoropropanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H24F3N3O3S

Molecular Weight

395.4 g/mol

IUPAC Name

3-tert-butyl-6-[[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C16H24F3N3O3S/c1-15(2,3)13-4-5-14(21-20-13)25-11-12-6-8-22(10-12)26(23,24)9-7-16(17,18)19/h4-5,12H,6-11H2,1-3H3

InChI Key

YDGMYGYFKGZJAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)CCC(F)(F)F

Origin of Product

United States

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